molecular formula C6H11NO4S B2548255 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid CAS No. 1384510-66-0

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid

Cat. No.: B2548255
CAS No.: 1384510-66-0
M. Wt: 193.22
InChI Key: PCUGNWPHLMMPCS-UHFFFAOYSA-N
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Description

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid is a chemical compound with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol It is characterized by the presence of a thiomorpholine ring with a sulfone group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine with an oxidizing agent to introduce the sulfone group, followed by the addition of an acetic acid moiety. Common oxidizing agents used in this process include hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the thiomorpholine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid is unique due to the specific positioning of the sulfone group and the presence of the acetic acid moiety.

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c8-6(9)3-5-4-12(10,11)2-1-7-5/h5,7H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUGNWPHLMMPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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